molecular formula C12H12N2O3 B2471490 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid CAS No. 1439900-53-4

1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid

Cat. No. B2471490
CAS RN: 1439900-53-4
M. Wt: 232.239
InChI Key: VLSJTEKDAFDRSE-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid, also known as MMIA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. MMIA belongs to the class of imidazole derivatives, which have been found to have various biological activities such as antimicrobial, antifungal, and anticancer properties.

Scientific Research Applications

Antioxidant and Anti-Inflammatory Effects

1,2-bis[(3-methoxyphenyl)methyl]ethane-1,2-dicarboxylic acid (S4), a sesamin derivative, has been investigated for its anti-inflammatory and antiphotoaging properties. Here’s what we know:

Neuroprotection

Sesamin derivatives, including S4, have antioxidative activity and anti-inflammatory effects. S4 neutralizes ROS generation and reduces lipid peroxidation, contributing to neuroprotection .

Potential Liver Protection

Previous research suggests that sesamin scavenges ROS and NO, inhibiting proinflammatory cytokine production and protecting the liver from injury .

Plant Hormone Analog

Indole derivatives play diverse roles in biological systems. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. While not directly related to S4, this context highlights the broader significance of indole compounds .

Structural Insights

The NMR spectra of 1-[(3-methoxyphenyl)methyl]imidazole-2-carboxylic acid (S4) were obtained, providing valuable structural information .

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]imidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(7-10)8-14-6-5-13-11(14)12(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSJTEKDAFDRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid

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